![molecular formula C13H16N4OS B5628141 1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5628141.png)
1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including the preparation of key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. These compounds are synthesized for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting antitumor activities (Gangjee et al., 2009). The synthesis pathways often involve condensation reactions, highlighting the complex chemistry involved in producing such compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been explored through methods such as X-ray crystallography, revealing their interaction modes and binding conformations in biological targets. For example, the crystal structures of related thieno[2,3-d]pyrimidine derivatives provided insights into their "folate" mode of binding, which is crucial for their biological activity (Gangjee et al., 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including alkylation and cyclization, to produce new structures with potential biological activities. The reactivity is often leveraged to introduce functional groups that enhance their interaction with biological targets, as seen in the synthesis of thieno[3,2-d]pyrimidines derivatives (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are determined through experimental analyses, including solubility tests and melting point determination, to ensure the compound's suitability for further biological evaluation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are fundamental to predicting the compound's interaction with biological targets. Studies involving the reactivity of pyrimidine derivatives with various reagents provide insights into the chemical behavior and potential modifications to enhance biological activity (Kostenko et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-17-7-9(6-11(17)18)16-13-12-10(4-5-19-12)14-8(2)15-13/h4-5,9H,3,6-7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDEWAWGZWACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)NC2=NC(=NC3=C2SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidin-2-one |
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